molecular formula C8H7F2NO2 B1318714 3,5-Difluoro-4-methoxybenzamide CAS No. 343-79-3

3,5-Difluoro-4-methoxybenzamide

Cat. No.: B1318714
CAS No.: 343-79-3
M. Wt: 187.14 g/mol
InChI Key: MUWAUQYNHWUWOX-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 3rd and 5th positions, a methoxy group at the 4th position, and an amide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-methoxybenzamide can be achieved through several methods. One common approach involves the reaction of 3,5-difluoro-4-methoxybenzoic acid with an amine under appropriate conditions to form the amide bond. The reaction typically requires the use of coupling reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) and catalysts like 4-dimethylaminopyridine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution Reactions: Substituted benzamides with different functional groups replacing the fluorine atoms.

    Oxidation Reactions: Aldehydes or carboxylic acids derived from the methoxy group.

    Reduction Reactions: Amines derived from the reduction of the amide group.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

3,5-Difluoro-4-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of advanced materials with unique properties, such as fluorinated polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, derivatives of benzamides have been shown to inhibit the bacterial cell division protein FtsZ, which is essential for bacterial growth and division . The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-4-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3,5-Difluoro-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a methoxy group.

    3,5-Difluoro-4-aminobenzamide: Similar structure but with an amino group instead of a methoxy group.

Uniqueness

3,5-Difluoro-4-methoxybenzamide is unique due to the presence of both fluorine atoms and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. The methoxy group can also participate in various chemical reactions, providing versatility in synthetic applications .

Properties

IUPAC Name

3,5-difluoro-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWAUQYNHWUWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590629
Record name 3,5-Difluoro-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343-79-3
Record name 3,5-Difluoro-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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